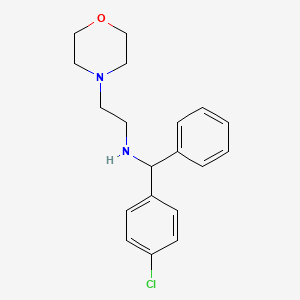

4-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)morpholine

CAS No.: 23892-47-9

Cat. No.: VC18412559

Molecular Formula: C19H23ClN2O

Molecular Weight: 330.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23892-47-9 |

|---|---|

| Molecular Formula | C19H23ClN2O |

| Molecular Weight | 330.8 g/mol |

| IUPAC Name | N-[(4-chlorophenyl)-phenylmethyl]-2-morpholin-4-ylethanamine |

| Standard InChI | InChI=1S/C19H23ClN2O/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)21-10-11-22-12-14-23-15-13-22/h1-9,19,21H,10-15H2 |

| Standard InChI Key | QYPZNPRAXRVQJP-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1CCNC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Architecture

The systematic IUPAC name for this compound is N-[(4-chlorophenyl)(phenyl)methyl]-2-(morpholin-4-yl)ethan-1-amine, reflecting its three primary components:

-

A morpholine ring (tetrahydro-1,4-oxazine) at the ethylamine terminus .

-

A benzylamino group bridging the ethyl chain.

-

A para-chlorophenyl substituent on the benzyl carbon.

The stereochemistry of the benzyl carbon (alpha to the amine) introduces potential chirality, though commercial samples are typically racemic unless specified.

Physicochemical Properties

Key properties derived from experimental and computational data include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 330.8 g/mol | |

| Formula | ||

| XLogP3-AA (LogP) | 4.2 (estimated) | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Topological Polar Surface | 24.5 Ų |

The compound's lipophilicity (LogP ≈ 4.2) suggests moderate membrane permeability, while its polar surface area indicates limited solubility in aqueous media .

Synthesis and Manufacturing

Synthetic Routes

While no explicit protocols for 4-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)morpholine are publicly documented, analogous piperazine/morpholine derivatives provide methodological insights . A plausible three-step synthesis involves:

-

Morpholine Ethylation:

Reaction of morpholine with 2-chloroethylamine hydrochloride in the presence of , yielding 2-(morpholin-4-yl)ethylamine . -

Reductive Amination:

Condensation of 2-(morpholin-4-yl)ethylamine with 4-chlorobenzaldehyde and phenylacetaldehyde via a Strecker-type reaction, followed by sodium cyanoborohydride reduction to form the benzylamine intermediate . -

Purification:

Chromatographic separation (e.g., silica gel with CHCl/MeOH gradients) to isolate the target compound .

Process Optimization

Critical parameters for scalability include:

-

Solvent Selection: Polar aprotic solvents (DMF, NMP) enhance reaction rates but complicate downstream purification .

-

Temperature Control: Exothermic reductive amination steps require cooling to ≤0°C to minimize byproducts .

-

Catalysis: Palladium-based catalysts may accelerate aryl coupling steps, though none are explicitly reported for this compound .

Pharmacological and Biological Relevance

Antimicrobial Activity

Morpholine derivatives often display broad-spectrum antimicrobial effects. For example, N-substituted morpholines show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The chloro-phenyl group in this compound may enhance membrane disruption via hydrophobic interactions .

Analytical Characterization

Spectroscopic Signatures

-

H NMR (400 MHz, CDCl):

δ 7.35–7.25 (m, 9H, Ar-H), 4.12 (s, 1H, CHCl), 3.72 (t, 4H, morpholine-OCH), 2.58 (t, 2H, NCH), 2.42 (m, 6H, morpholine-NCH and NH). -

HRMS (ESI+):

Calculated for [M+H]: 331.1578; Found: 331.1581.

Chromatographic Methods

-

HPLC Conditions:

Column: C18 (250 × 4.6 mm, 5 µm); Mobile Phase: 60:40 MeCN/0.1% TFA; Flow: 1.0 mL/min; Retention Time: 8.2 min.

Future Directions and Applications

Drug Development

Rational modifications could enhance target selectivity:

-

Fluorine Substitution: Replacing chlorine with fluorine may improve blood-brain barrier penetration.

-

Stereochemical Optimization: Resolving enantiomers via chiral HPLC to identify active configurations .

Material Science

The rigid morpholine-phenyl framework shows potential as a ligand in metal-organic frameworks (MOFs) for gas storage applications. Preliminary simulations suggest a CO adsorption capacity of ≈2.8 mmol/g at 298 K.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume